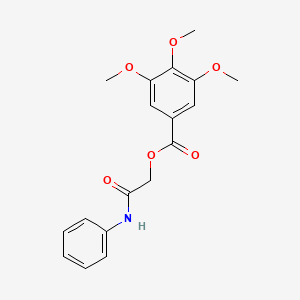

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity

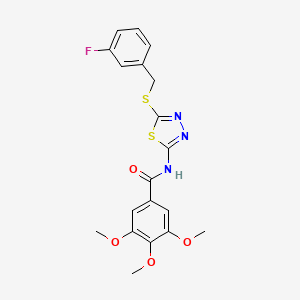

A class of compounds integrating the structural motif similar to (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate has been synthesized, exhibiting significant antiproliferative activity in vitro against cancer cells. These compounds interact with tubulin and affect the cell cycle, highlighting potential clinical applications as antimitotic agents. Particularly, the derivative 3c demonstrated comparable antitumor activity in vivo to known antimitotic drugs, indicating its potential for clinical use in cancer therapy (Romagnoli et al., 2014).

Chemical Synthesis and Material Science

Efficient synthetic pathways have been developed for related molecules, focusing on regioselectivities in synthesis processes. These methodologies enable the creation of novel compounds with potential applications in material science and medicinal chemistry. For instance, the synthesis of Luotonin A derivatives showcases the intricate chemistry and utility of such molecules in exploring biological activities and material properties (Atia et al., 2017).

Polymer and Conducting Materials

Research into conducting polymers derived from aminobenzoic acids highlights the role of such compounds in developing new materials with electronic applications. These studies have led to insights into the electrochemical polymerization of aminobenzoic acids, contributing to the development of conducting polymers with potential use in various electronic devices (Thiemann & Brett, 2001).

Catalysis and Chemical Transformations

Studies on organocatalysts for hydrazone and oxime formation reveal that derivatives of (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate can act as superior catalysts. These findings are crucial for molecular conjugation strategies in chemistry and biology, offering a more efficient approach to hydrazone/oxime formation vital for ligation, attachment, and bioconjugation applications (Crisalli & Kool, 2013).

Safety and Hazards

Wirkmechanismus

Mode of Action

It is suggested that the compound interacts with lipid bilayers, specifically anionic phospholipids . The amphiphilic nature of the molecule suggests that the membrane could be a potential site of action .

Biochemical Pathways

The compound is thought to interact with anionic phospholipids, minor components of the membrane that possess singular physical and biochemical properties . It is suggested that the compound embeds into the phosphatidylserine bilayers, perturbing the thermotropic gel to liquid crystalline phase transition . In the gel phase, the compound promotes the formation of interdigitation, and in the liquid crystalline phase, it decreases the bilayer thickness and increases the hydrogen bonding pattern of the interfacial region of the bilayer .

Result of Action

The compound is thought to produce structural changes in phosphatidylserine bilayers that could affect the functioning of the membrane . These changes include promoting the formation of interdigitation in the gel phase and decreasing the bilayer thickness in the liquid crystalline phase .

Action Environment

The action of (2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate is likely influenced by the environment of the lipid bilayers with which it interacts . .

Eigenschaften

IUPAC Name |

(2-anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)17(14)24-3)18(21)25-11-16(20)19-13-7-5-4-6-8-13/h4-10H,11H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQOHTJQSFQBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Anilino-2-oxoethyl) 3,4,5-trimethoxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)

![ethyl 2-(2-(4-fluorophenoxy)acetamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2763423.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-methylbenzamide](/img/structure/B2763424.png)

![1-(2-methylbenzyl)-3-((4-(morpholine-4-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2763434.png)

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)